Cas no 1194-64-5 (2-chloro-6-methylbenzaldehyde)

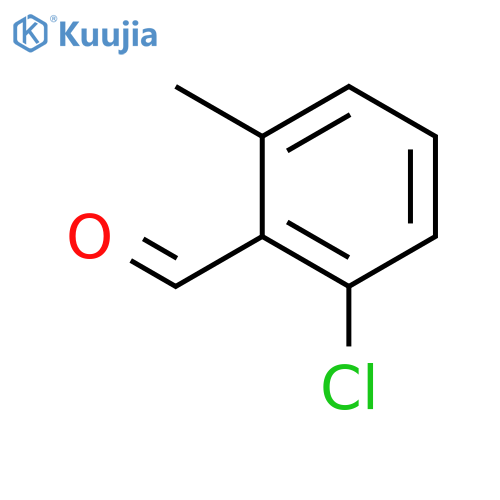

2-chloro-6-methylbenzaldehyde structure

商品名:2-chloro-6-methylbenzaldehyde

2-chloro-6-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-chloro-6-methylbenzaldehyde

- 6-Chloro-2-methylbenzaldehyde

- DTXSID70499407

- PS-4617

- CS-0043396

- 2-chloro-6-methyl-benzaldehyde

- SY129784

- Benzaldehyde,2-chloro-6-methyl-

- 3-chloro tolualdehyde

- 1194-64-5

- 2-Chloro-6-methylbenzadehyde

- Benzaldehyde, 2-chloro-6-methyl-

- 2-Chloro-6-methylbenzaldehyde, 96%

- EN300-140523

- A804289

- Z1203162282

- J-508967

- SCHEMBL910073

- MFCD01934409

- S10415

- FT-0633456

- AKOS005255247

- AM84205

- BAA19464

- DB-041470

- BBL100891

- STL554685

-

- MDL: MFCD01934409

- インチ: InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3

- InChIKey: CCYFXIJPJFSTSU-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=O)C(=CC=C1)Cl

計算された属性

- せいみつぶんしりょう: 154.01900

- どういたいしつりょう: 154.0185425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 色と性状: グレイイエロー、白色結晶粉末

- 密度みつど: 1.195

- ゆうかいてん: 36-40 °C

- ふってん: 74 °C/0.4 mmHg

- フラッシュポイント: 華氏温度:208.4°f

摂氏度:98°c - 屈折率: 1.575

- PSA: 17.07000

- LogP: 2.46090

- かんど: Air Sensitive

- ようかいせい: 未確定

2-chloro-6-methylbenzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37

-

危険物標識:

- セキュリティ用語:S26-36/37

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

2-chloro-6-methylbenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-chloro-6-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A729754-250mg |

2-Chloro-6-methylbenzaldehyde |

1194-64-5 | 98% | 250mg |

$6.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1612-5G |

2-chloro-6-methylbenzaldehyde |

1194-64-5 | 97% | 5g |

¥ 726.00 | 2023-04-06 | |

| eNovation Chemicals LLC | D522896-1g |

2-Chloro-6-Methylbenzaldehyde |

1194-64-5 | 97% | 1g |

$140 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114036-250mg |

2-Chloro-6-methylbenzaldehyde |

1194-64-5 | 98% | 250mg |

¥54.00 | 2024-08-09 | |

| Enamine | EN300-140523-0.05g |

2-chloro-6-methylbenzaldehyde |

1194-64-5 | 95% | 0.05g |

$19.0 | 2023-02-15 | |

| TRC | C602043-10mg |

2-Chloro-6-methylbenzaldehyde |

1194-64-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D951190-10g |

Benzaldehyde, 2-chloro-6-methyl- |

1194-64-5 | 95% | 10g |

$180 | 2024-07-28 | |

| Apollo Scientific | OR29025-25g |

2-Chloro-6-methylbenzaldehyde |

1194-64-5 | 0.98 | 25g |

£241.00 | 2025-02-19 | |

| abcr | AB205367-5 g |

2-Chloro-6-methylbenzaldehyde, 98%; . |

1194-64-5 | 98% | 5g |

€158.80 | 2023-05-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 680133-1G |

2-chloro-6-methylbenzaldehyde |

1194-64-5 | 1g |

¥595.51 | 2023-11-29 |

2-chloro-6-methylbenzaldehyde 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

1194-64-5 (2-chloro-6-methylbenzaldehyde) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1194-64-5)2-chloro-6-methylbenzaldehyde

清らかである:99%

はかる:25g

価格 ($):239.0